molecular formula C8H7BFNO2 B8100410 4-(Cyanomethyl)-3-fluorobenzeneboronic acid

4-(Cyanomethyl)-3-fluorobenzeneboronic acid

Cat. No.: B8100410
M. Wt: 178.96 g/mol
InChI Key: WBCUNRGEFZWFSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Cyanomethyl)-3-fluorobenzeneboronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a cyanomethyl and a fluorine group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyanomethyl)-3-fluorobenzeneboronic acid typically involves the use of Suzuki-Miyaura coupling reactions. This method is widely used due to its mild reaction conditions and high functional group tolerance. The general procedure involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst and a base .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Cyanomethyl)-3-fluorobenzeneboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, while oxidation reactions can produce phenols or quinones .

Scientific Research Applications

Chemistry

In chemistry, 4-(Cyanomethyl)-3-fluorobenzeneboronic acid is used as a building block for the synthesis of complex organic molecules. Its ability to form stable carbon-carbon bonds makes it a valuable reagent in the development of pharmaceuticals and agrochemicals .

Biology and Medicine

In biological and medical research, this compound is used in the development of new drugs and diagnostic tools. Its unique structure allows for the selective targeting of specific biological pathways, making it a promising candidate for the treatment of various diseases .

Industry

In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components. Its ability to undergo various chemical reactions makes it a versatile reagent for the development of new materials with unique properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both cyanomethyl and fluorine groups in 4-(Cyanomethyl)-3-fluorobenzeneboronic acid makes it unique compared to other boronic acids. This unique structure allows for selective reactivity and the formation of complex molecules that are not easily accessible using other reagents .

Properties

IUPAC Name

[4-(cyanomethyl)-3-fluorophenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BFNO2/c10-8-5-7(9(12)13)2-1-6(8)3-4-11/h1-2,5,12-13H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBCUNRGEFZWFSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)CC#N)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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